Cas no 54109-03-4 (5-chloro-1,3-dihydro-2-benzofuran-1-one)

5-Chloro-1,3-dihydro-2-benzofuran-1-one is a chlorinated benzofuranone derivative with applications in organic synthesis and pharmaceutical intermediates. Its rigid benzofuranone scaffold, combined with the chloro substituent, enhances reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile building block for heterocyclic compounds. The compound's stability under standard conditions and well-defined crystalline structure facilitate precise handling in laboratory settings. It is particularly useful in the synthesis of bioactive molecules due to its ability to introduce both chloro and lactone functional groups into target structures. High purity grades are available, ensuring consistency in research and industrial applications.
5-chloro-1,3-dihydro-2-benzofuran-1-one structure
54109-03-4 structure
Product Name:5-chloro-1,3-dihydro-2-benzofuran-1-one
CAS No:54109-03-4
MF:C8H5ClO2
MW:168.57710146904
MDL:MFCD09842447
CID:375975
PubChem ID:241737
Update Time:2025-06-12

5-chloro-1,3-dihydro-2-benzofuran-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1(3H)-Isobenzofuranone
    • 1(3H)-ISOBENZOFURANONE, 5-CHLORO-
    • 5-Chloro-1-(3H)-Isobenzofuranone
    • 5-chloro-3H-isobenzofuran-1-one
    • 5-chlorophthalide
    • NSC 49581
    • 5-CHLOROISOBENZOFURAN-1(3H)-ONE
    • 5-chloro-2-benzofuran-1(3h)-one
    • 5-chloro-1,3-dihydro-2-benzofuran-1-one
    • 5-chloro-3H-2-benzofuran-1-one
    • NSC49581
    • UBRQBEBBOSKYLQ-UHFFFAOYSA-N
    • 1(3H)-Isobenzofuranone,5-chloro-
    • 5-chloro-1-(3h)-isobe
    • AM9364
    • FT-0656836
    • EN300-183367
    • NSC-49581
    • AKOS006310138
    • A829961
    • Z1198234542
    • CS-0142441
    • DTXSID10287188
    • AS-35576
    • SCHEMBL855289
    • 54109-03-4
    • SY056720
    • MFCD09842447
    • DB-332951
    • DB-071792
    • MDL: MFCD09842447
    • Inchi: 1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
    • InChI Key: UBRQBEBBOSKYLQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(=O)OCC=2C=1

Computed Properties

  • Exact Mass: 167.99800
  • Monoisotopic Mass: 167.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.428±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 154-155 ºC
  • Boiling Point: 363.9℃/760mmHg
  • Flash Point: 205.9°C
  • Refractive Index: 1.601
  • Solubility: Very slightly soluble (0.74 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.01040

5-chloro-1,3-dihydro-2-benzofuran-1-one Security Information

5-chloro-1,3-dihydro-2-benzofuran-1-one Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-chloro-1,3-dihydro-2-benzofuran-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:54109-03-4)5-chloro-1,3-dihydro-2-benzofuran-1-one
Order Number:A829961
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:14
Price ($):175.0
Email:sales@amadischem.com

5-chloro-1,3-dihydro-2-benzofuran-1-one Related Literature

Additional information on 5-chloro-1,3-dihydro-2-benzofuran-1-one

Introduction to 5-chloro-1,3-dihydro-2-benzofuran-1-one (CAS No. 54109-03-4)

5-chloro-1,3-dihydro-2-benzofuran-1-one, identified by its Chemical Abstracts Service (CAS) number 54109-03-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, featuring a chlorinated benzofuran core, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both chloro and carbonyl functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of biologically active compounds.

The compound belongs to the benzofuran class of molecules, which are known for their broad spectrum of biological activities. Benzofurans, characterized by a fused benzene and furan ring system, are prevalent in natural products and have been extensively studied for their pharmacological properties. The introduction of a chlorine atom at the 5-position enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry for constructing novel scaffolds with tailored biological activities.

In recent years, 5-chloro-1,3-dihydro-2-benzofuran-1-one has been explored as a key intermediate in the synthesis of various pharmacologically relevant molecules. Its structural motif is reminiscent of several bioactive natural products and drug candidates that have shown promise in preclinical and clinical studies. For instance, derivatives of benzofuran have been investigated for their potential roles in modulating enzyme activity, particularly in the context of inflammatory pathways and cancer biology.

One of the most compelling aspects of 5-chloro-1,3-dihydro-2-benzofuran-1-one is its utility in generating diverse chemical libraries for high-throughput screening (HTS). The compound’s reactivity allows for facile functionalization at multiple sites, enabling the rapid construction of analogues with varying biological profiles. This approach has been employed in academic and industrial settings to identify lead compounds for further optimization. The ability to modify both the aromatic and heterocyclic portions of the molecule provides chemists with a high degree of flexibility in designing novel therapeutic agents.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 5-chloro-1,3-dihydro-2-benzofuran-1-one. Catalytic processes, including transition-metal-catalyzed cross-coupling reactions, have enabled more efficient and selective transformations of this intermediate. Such improvements have not only streamlined synthetic routes but also opened up new possibilities for constructing complex molecular architectures. These developments are particularly relevant in drug discovery pipelines where rapid and scalable synthesis is crucial.

The pharmacological potential of 5-chloro-1,3-dihydro-2-benzofuran-1-one has been explored through several research studies. For example, studies have indicated that certain derivatives exhibit inhibitory activity against enzymes involved in inflammatory responses. The chloro group at the 5-position plays a critical role in modulating binding interactions with target proteins, suggesting its importance in determining biological activity. Additionally, modifications to other positions on the benzofuran ring have revealed compounds with enhanced potency and selectivity.

In conclusion, 5-chloro-1,3-dihydro-2-benzofuran-1-one (CAS No. 54109-03-4) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules. As synthetic chemistry continues to evolve, the applications of this intermediate are expected to expand further, contributing to the discovery and development of novel therapeutic agents that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54109-03-4)5-chloro-1,3-dihydro-2-benzofuran-1-one
A829961
Purity:99%
Quantity:5g
Price ($):175.0
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